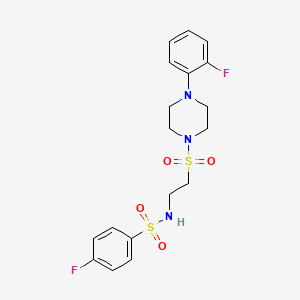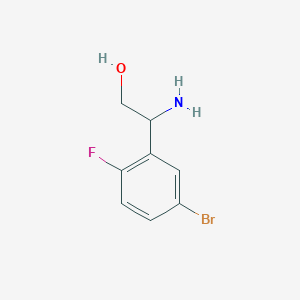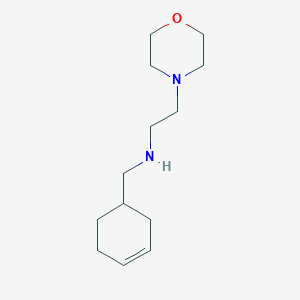
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine, also known as CMEA, is an organic compound with a unique chemical structure. It is an amine derivative of cyclohexane, which is a cyclic alkane, and contains two nitrogen atoms. CMEA has a wide range of uses in scientific research, from studying the effects of drugs on cells to creating new drugs.
科学的研究の応用
Synthesis and Photochemical Behavior
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine has been involved in studies related to the synthesis and photochemical behavior of certain compounds. For instance, the reaction of certain cyclohexenones with secondary amines, including morpholino derivatives, led to the formation of amino-cyclohexadienes. These compounds, upon irradiation, yielded isomeric heptatrienes, demonstrating the compound's role in photochemical reactions (Kilger & Margaretha, 1983).
Reduction and Synthesis
Research has also explored the reduction of enaminones, involving cyclohexanone derivatives, using agents like LiAlH4 and NaBH4. This process led to the synthesis of various compounds, such as α,β-unsaturated aldehydes and β-aminoesters, highlighting the compound's potential in chemical synthesis (Carlsson & Lawesson, 1982).
Combustion Chemistry
Another area of research is the combustion chemistry of morpholine, a related compound, under specific conditions. This study contributes to understanding the combustion process of fuels containing oxygen and nitrogen hetero-atoms, which is relevant for environmental and industrial applications (Lucassen et al., 2009).
Analytical Chemistry
The compound has applications in analytical chemistry, such as in ion chromatographic determination. It can be quantified in solutions containing other compounds like ammonia and hydrazine, showcasing its relevance in analytical methods for complex mixtures (Gilbert, Rioux, & Saheb, 1984).
Catalysis and Chemical Synthesis
The compound's derivatives have been used in catalysis and chemical synthesis. For example, palladium-catalyzed synthesis involving aryl ethers and lignin model compounds with morpholines produced cyclohexylmorpholines, a class of fine chemicals (Zheng et al., 2021).
特性
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-2,13-14H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZZFLHFAMTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)
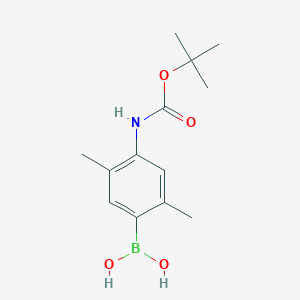
![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)

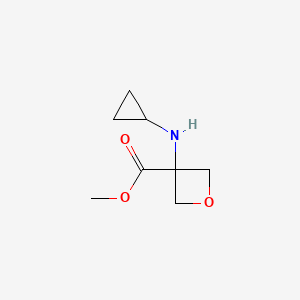
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2878246.png)
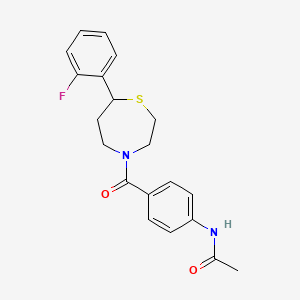
![[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)


![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2878253.png)
![N-ethyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2878254.png)
